N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide
Overview
Description
N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is further modified with bromine, chlorine, and phenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The quinoline derivative is then functionalized with a phenyl group and chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
The next step involves the introduction of the sulfanyl group, which can be achieved through nucleophilic substitution reactions using thiols. Finally, the acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
N-(4-bromophenyl)-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide can be compared with other quinoline derivatives such as chloroquine and quinine. While these compounds share a similar core structure, the presence of additional functional groups in this compound imparts unique chemical and biological properties. For example, the bromophenyl and chlorophenyl groups may enhance its reactivity and potential efficacy in various applications.
Comparison with Similar Compounds
- Chloroquine
- Quinine
- Quinacrine
- Mefloquine
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN2O2S/c24-15-6-9-17(10-7-15)26-20(28)13-30-22-21(14-4-2-1-3-5-14)18-12-16(25)8-11-19(18)27-23(22)29/h1-12H,13H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXPLGXDMXBANK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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